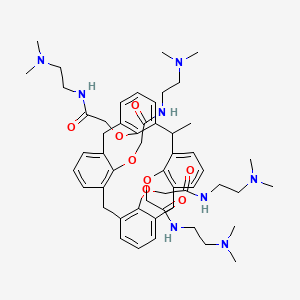
2,2',2'',2'''-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyClooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) is a complex organic compound characterized by its unique structural framework This compound features a central tetrabenzenacyclooctaphane core, which is a large, multi-ring system, and is functionalized with four acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) typically involves multiple steps:
Formation of the Tetrabenzenacyclooctaphane Core: This step involves the cyclization of benzene derivatives under high-temperature conditions, often using a catalyst such as palladium or platinum to facilitate the formation of the large ring structure.
Functionalization with Acetamide Groups: The core structure is then reacted with acetamide derivatives in the presence of a strong base like sodium hydride (NaH) to introduce the acetamide functionalities.
Introduction of Dimethylaminoethyl Groups: Finally, the compound is treated with dimethylaminoethyl chloride in the presence of a tertiary amine base such as triethylamine (TEA) to attach the dimethylaminoethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control would be crucial to maintain the integrity of the complex structure.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the tetrabenzenacyclooctaphane core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the dimethylaminoethyl groups.
Reduction: Amines derived from the reduction of acetamide groups.
Substitution: Halogenated derivatives of the tetrabenzenacyclooctaphane core.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules, enhancing their solubility and bioavailability.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced polymers and materials with specific properties.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The tetrabenzenacyclooctaphane core provides a rigid framework that can encapsulate smaller molecules, while the acetamide and dimethylaminoethyl groups facilitate interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclodextrins: Like the compound , cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with other molecules.
Calixarenes: These are macrocyclic compounds with a similar ability to encapsulate guest molecules.
Cucurbiturils: Another class of macrocyclic compounds known for their ability to form host-guest complexes.
Uniqueness
What sets 2,2’,2’‘,2’‘’-((2-Methyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetrakis(N-(2-(dimethylamino)ethyl)acetamide) apart is its combination of a large, rigid core with multiple functional groups that enhance its reactivity and versatility. This makes it a valuable tool in various fields of research and industry, offering unique properties not found in simpler macrocyclic compounds.
特性
分子式 |
C53H74N8O8 |
|---|---|
分子量 |
951.2 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-8-methyl-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetamide |
InChI |
InChI=1S/C53H74N8O8/c1-37-44-20-12-18-42(52(44)68-35-48(64)56-24-28-60(6)7)31-40-16-10-14-38(50(40)66-33-46(62)54-22-26-58(2)3)30-39-15-11-17-41(51(39)67-34-47(63)55-23-27-59(4)5)32-43-19-13-21-45(37)53(43)69-36-49(65)57-25-29-61(8)9/h10-21,37H,22-36H2,1-9H3,(H,54,62)(H,55,63)(H,56,64)(H,57,65) |
InChIキー |
XYJZSUATWITWSG-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC(=C2OCC(=O)NCCN(C)C)CC3=CC=CC(=C3OCC(=O)NCCN(C)C)CC4=C(C(=CC=C4)CC5=C(C1=CC=C5)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


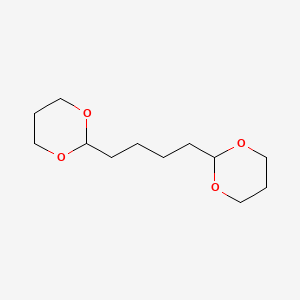
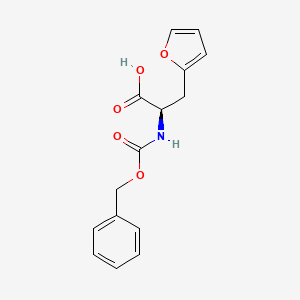
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
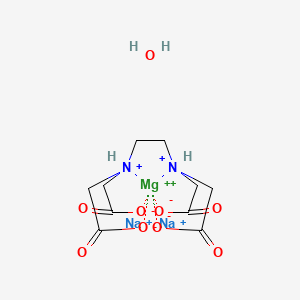

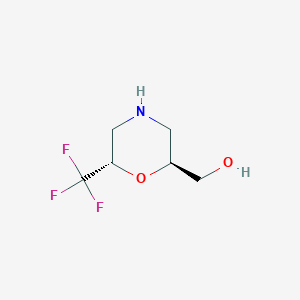
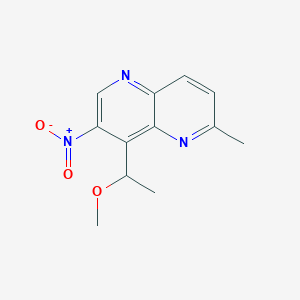
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12946665.png)
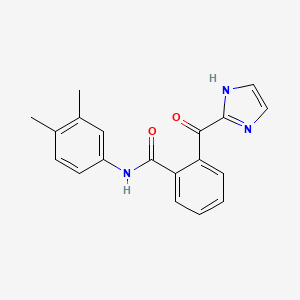
![2-[4-[4-[4-(2-hydroxyethoxy)phenyl]phenyl]phenoxy]ethanol](/img/structure/B12946689.png)
